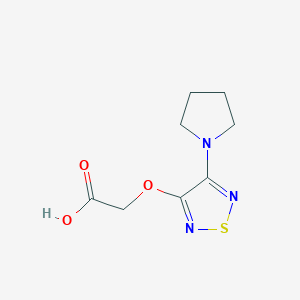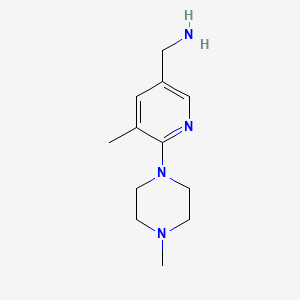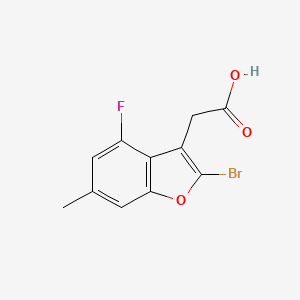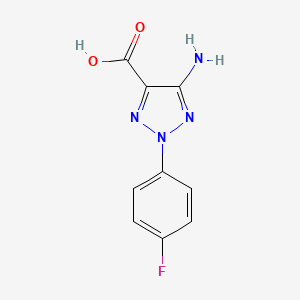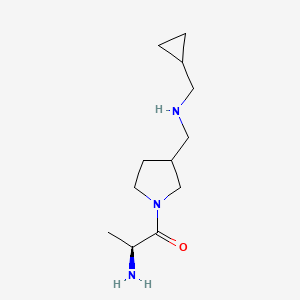
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone is a complex organic compound that features a phenoxy group, a piperidine ring, and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,6-dimethylphenol with formaldehyde to form 2-(hydroxymethyl)-6-methylphenol.
Etherification: The hydroxymethyl group is then etherified with 2-chloro-1-(piperidin-1-yl)ethanone under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 2-(2-(Carboxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone.
Reduction: 2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanol.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
科学的研究の応用
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone involves its interaction with various molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the piperidine ring can interact with biological receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-(piperidin-1-yl)ethanone
- 2-(2-(Hydroxymethyl)-6-ethylphenoxy)-1-(piperidin-1-yl)ethanone
- 2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(morpholin-1-yl)ethanone
Uniqueness
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone is unique due to the specific positioning of the hydroxymethyl and methyl groups on the phenoxy ring, which can influence its reactivity and interaction with biological targets. The presence of the piperidine ring also adds to its distinctiveness, providing additional sites for interaction and modification.
特性
分子式 |
C15H21NO3 |
|---|---|
分子量 |
263.33 g/mol |
IUPAC名 |
2-[2-(hydroxymethyl)-6-methylphenoxy]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C15H21NO3/c1-12-6-5-7-13(10-17)15(12)19-11-14(18)16-8-3-2-4-9-16/h5-7,17H,2-4,8-11H2,1H3 |
InChIキー |
SVFKTQSCNNDSFC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)CO)OCC(=O)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


